molecular formula C12H8N2O B1389384 4-(Pyridin-3-yloxy)benzonitrile CAS No. 58835-79-3

4-(Pyridin-3-yloxy)benzonitrile

Cat. No.: B1389384
CAS No.: 58835-79-3
M. Wt: 196.2 g/mol
InChI Key: AIFAURQOXGQJRN-UHFFFAOYSA-N
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Description

Structural Framework and Synthetic Significance

The molecular structure of 4-(Pyridin-3-yloxy)benzonitrile, with the chemical formula C₁₂H₈N₂O, consists of a benzonitrile (B105546) group connected at the 4-position to an oxygen atom, which in turn is bonded to the 3-position of a pyridine (B92270) ring. uni.lu This diaryl ether linkage is a key structural motif.

The synthesis of such diaryl ethers is a focal point of organic chemistry. Classic methods like the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with a phenol (B47542), are often employed. wikipedia.org In the context of this compound, this would typically involve the reaction of a 3-halopyridine with 4-cyanophenol. Modern variations of this reaction may use soluble copper catalysts and various ligands to improve reaction conditions and yields. wikipedia.orgumass.edu Other contemporary methods for forming the crucial C-O bond include the Buchwald-Hartwig amination and Chan-Lam coupling reactions. rsc.org The significance of synthesizing this and similar molecules lies in their utility as building blocks for more complex structures in medicinal chemistry and materials science. ontosight.ai

Positioning within Aromatic Nitrile Chemistry

Aromatic nitriles, or cyanobenzenes, are organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring. numberanalytics.comfiveable.me This class of compounds is highly versatile in organic synthesis. numberanalytics.com The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. fiveable.me

The chemistry of this compound is dictated by the reactivity of both the benzonitrile and pyridine moieties. The nitrile group can undergo a variety of transformations:

Hydrolysis: It can be converted to a carboxylic acid or an amide, typically under acidic or basic conditions. numberanalytics.com This opens pathways to other important functional groups.

Reduction: The nitrile group can be reduced to form an amine. numberanalytics.com

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions, forming various heterocyclic compounds. numberanalytics.com

The presence of the pyridin-3-yloxy substituent electronically influences the benzonitrile ring, affecting the regioselectivity and rate of these reactions. Furthermore, the nitrile group itself serves as a valuable functional handle in drug discovery, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other groups. researchgate.netnih.gov

Overview of Research Trajectories for Aryloxypyridine Derivatives

Derivatives of aryloxypyridine are actively investigated in several fields, most notably in medicinal chemistry and materials science. ontosight.aismolecule.com The scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets.

In medicinal chemistry, these compounds are frequently explored as:

Kinase Inhibitors: The pyridine and nitrile groups are common functionalities in molecules designed to inhibit kinases, a class of enzymes often implicated in cancer and inflammatory diseases. ontosight.ai

Antimicrobial Agents: Compounds with similar structural features have shown antimicrobial activity. smolecule.com

Anti-inflammatory Agents: The aryloxypyridine core is found in molecules developed as anti-inflammatory agents. ontosight.ai

In materials science, the rigid, aromatic nature of these molecules, combined with the polar nitrile group, makes them candidates for the development of new organic electronic materials. smolecule.comresearchgate.net

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFAURQOXGQJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 3 Yloxy Benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the synthesis of diaryl ethers, and its application to heteroaromatic systems like pyridine (B92270) is well-documented. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups or when the nitrogen atom is positioned to stabilize the intermediate Meisenheimer complex, facilitates these reactions. youtube.comyoutube.com The synthesis of 4-(Pyridin-3-yloxy)benzonitrile can be effectively achieved through two primary SNAr pathways.

Reaction of Pyridin-3-ol with Substituted Benzonitriles

This approach involves the reaction of pyridin-3-ol, acting as the nucleophile, with an activated benzonitrile (B105546) derivative, typically one bearing a good leaving group such as a halogen at the 4-position (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile). The electron-withdrawing cyano group on the benzonitrile ring is crucial for activating the aryl halide towards nucleophilic attack.

The reaction necessitates the presence of a base to deprotonate the hydroxyl group of pyridin-3-ol, thereby generating the more potent pyridin-3-olate nucleophile. Potassium carbonate (K2CO3) is a commonly employed base for this transformation due to its moderate basicity, low cost, and ease of handling. pnu.ac.irresearchgate.net Its use in a solid-liquid phase transfer system or in a polar aprotic solvent promotes the formation of diaryl ethers in good yields. researchgate.net The efficacy of potassium carbonate has been demonstrated in various etherification reactions, including those involving sterically hindered or electronically deactivated substrates. pnu.ac.irnih.gov In some palladium-catalyzed reactions for the synthesis of acetyl arenes, aqueous potassium carbonate in DMF has been shown to be an effective base system. researchgate.netnih.gov

Table 1: Effect of Base on a Model O-Alkylation Reaction

Entry Base Yield (%)
1 NaOH 70
2 Cs2CO3 85
3 K3PO4 78
4 NaH 80
5 K2CO3 88

Data adapted from a representative etherification study to illustrate base efficiency. pnu.ac.ir

The choice of solvent plays a critical role in the rate and efficiency of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the phenoxide while leaving the anionic nucleophile relatively free and highly reactive. N,N-Dimethylformamide (DMF) is a widely used solvent for such transformations, facilitating the reaction between the pyridin-3-olate and the substituted benzonitrile. orgsyn.orgmdpi.com Studies on analogous diaryl ether syntheses have shown that solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) give superior results compared to less polar solvents. pnu.ac.irnih.gov In a comparative study of solvents for a model O-alkylation reaction, DMSO provided a 90% yield, while DMF afforded an 81% yield, both significantly higher than less polar options like toluene (B28343) (62%). pnu.ac.ir The reaction to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a related heterocyclic compound, was successfully carried out in refluxing DMF at 120 °C. mdpi.com

Table 2: Solvent Effect on a Model Etherification Reaction at 50 °C

Entry Solvent Yield (%)
1 DMF 81
2 Acetonitrile 75
3 Toluene 62
4 Dioxane 68
5 NMP 74
6 DMSO 90

Data from a study on O-alkylation, demonstrating the superiority of polar aprotic solvents. pnu.ac.ir

The rate of nucleophilic aromatic substitution reactions is highly dependent on temperature. youtube.com Generally, higher temperatures are required to overcome the activation energy barrier associated with the disruption of the aromaticity of the benzonitrile ring during the formation of the Meisenheimer intermediate. For the synthesis of this compound, reaction temperatures are typically in the range of 80-150 °C. For instance, the synthesis of related diaryl ethers has been reported at temperatures around 140°C in DMF. researchgate.net In a Wittig-type olefination of 4-formylbenzonitrile, a related benzonitrile derivative, the reaction in DMF was conducted at 90 °C. orgsyn.org

The kinetics of these reactions are typically second order, being first order in each of the reactants (the pyridin-3-olate and the substituted benzonitrile). However, in some SNAr reactions involving pyridinium (B92312) substrates, more complex kinetics have been observed, with reactions being second-order in the nucleophile. nih.gov The entropy of activation (ΔS‡) for such reactions is generally negative, indicating a more ordered transition state compared to the reactants, which is consistent with the association of two molecules. nih.gov

Halogenated Pyridine Precursors and Cyanophenol Reagents

An alternative synthetic route involves reversing the roles of the nucleophile and the electrophile. In this strategy, a halogenated pyridine, such as 3-chloropyridine (B48278) or 3-bromopyridine (B30812), serves as the electrophilic substrate, which reacts with the nucleophilic 4-cyanophenoxide (generated in situ from 4-cyanophenol and a base). The reactivity of halopyridines in SNAr reactions is position-dependent; leaving groups at the 2- and 4-positions are significantly more activated towards substitution than those at the 3-position. youtube.comquimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions. For a 3-substituted pyridine, this resonance stabilization involving the nitrogen atom is not possible, leading to lower reactivity. youtube.com

The synthesis of the dichlorinated analogue, 4-((3,5-Dichloropyridin-4-yl)oxy)benzonitrile, would proceed from a highly activated pyridine precursor. The presence of two chlorine atoms flanking the reaction center, along with the para-position of the leaving group relative to the ring nitrogen, significantly enhances the electrophilicity of the pyridine ring at the C-4 position.

The reaction would involve the nucleophilic attack of 4-cyanophenoxide at the C-4 position of a 3,4,5-trihalopyridine or a related precursor. The high degree of activation of the C-4 position in such systems ensures high regioselectivity. For example, in the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes under mild basic conditions, nucleophilic attack occurs exclusively at the C-4 position to yield the corresponding 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative yields. rsc.org Similarly, 2,4-dichloroquinazoline (B46505) precursors consistently undergo regioselective substitution at the 4-position with various amine nucleophiles. nih.gov Based on these precedents, the reaction of a suitable 3,5-dichloro-4-halopyridine with 4-cyanophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO at elevated temperatures would be expected to produce 4-((3,5-Dichloropyridin-4-yl)oxy)benzonitrile in good yield.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pyridin-3-ol
Phthalonitrile
Potassium Carbonate
Dimethylformamide
4-((3,5-Dichloropyridin-4-yl)oxy)benzonitrile
4-Cyanophenol
4-Fluorobenzonitrile
4-Chlorobenzonitrile
3-Chlorobenzonitrile
3-Methoxyphenol
Potassium Fluoride
18-Crown-6
Dimethyl Sulfoxide
Toluene
Acetonitrile
N-Methyl-2-pyrrolidone
3-Chloropyridine
3-Bromopyridine
3,4,5-Trihalopyridine
Pentafluoropyridine
Hydroxybenzaldehydes
4-((perfluoropyridin-yl)oxy)benzaldehydes
2,4-Dichloroquinazoline
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
4-Formylbenzonitrile
4-(2,2-Difluorovinyl)benzonitrile
3-nitropyridine-4-carboxylate
3-fluoropyridine-4-carboxylate
Synthesis of 4-((5-Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

A significant related compound, 4-((5-Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, provides insight into the plausible synthetic pathways for this compound. The synthesis of this trifluoromethylated analogue typically involves a multi-step process. smolecule.com

A common approach is the etherification reaction between a substituted pyridine and a benzonitrile derivative. smolecule.com This involves the reaction of a pyridine derivative, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), with 4-hydroxybenzonitrile (B152051) in the presence of a base to facilitate the formation of the ether bond. smolecule.com The 2-chloro-5-(trifluoromethyl)pyridine can be synthesized through methods like the simultaneous vapor-phase chlorination/fluorination of picoline at high temperatures using transition metal-based catalysts. nih.gov

Another key step is the formation of the trifluoromethyl pyridine, which can be achieved through various fluorination techniques or nucleophilic substitution reactions. smolecule.com The synthesis of 2,3,5-trichloro-6-(trifluoromethyl)pyridine, for instance, can be achieved through a stepwise vapor-phase reaction. nih.gov

The final product is then purified using standard techniques such as recrystallization or chromatography. smolecule.com Characterization is typically performed using methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound. smolecule.com

Cross-Coupling Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful tools for the construction of the biaryl ether and biphenyl-nitrile frameworks present in and related to this compound.

Palladium-Catalyzed Coupling Reactions for Related Biphenyl-Nitrile Systems (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the synthesis of biaryl compounds. nih.govbeilstein-journals.orgorganic-chemistry.orgnobelprize.org This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgorganic-chemistry.orgnobelprize.org

For the synthesis of biphenyl-nitrile systems, an aryl nitrile can be coupled with an aryl halide. For instance, Pd(II)-catalyzed aromatic C-H bond activation using the cyano group as a directing group has been utilized to synthesize biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides in trifluoroacetic acid (TFA) medium. nih.gov This approach offers a direct method for forming the C-C bond between the two aromatic rings.

The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents. nih.govnobelprize.org Various palladium catalysts and ligands can be employed to optimize the reaction, and the choice often depends on the specific substrates. beilstein-journals.orgorganic-chemistry.org For example, a Pd(OH)₂ catalyst has been used for the synthesis of biaryl analogs at 65 °C with potassium phosphate (B84403) as the base. nih.gov

Below is a table summarizing various conditions for Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds:

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OH)₂-K₃PO₄-65 nih.gov
Pd₂(dba)₃BiphenylphosphineKOH1,4-dioxane/H₂O100 beilstein-journals.org
Pd(0)/C--Alcoholic SolventsRoom Temperature organic-chemistry.org
S-Phos---50 beilstein-journals.org

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like nickel and copper have shown significant utility in catalyzing coupling reactions relevant to the synthesis of diaryl ethers and biaryl systems.

Nickel-Catalyzed Reactions: Nickel catalysts have been successfully used for the Suzuki-Miyaura coupling of amides to form biaryls through the activation of the C-N amide bond. nih.gov This method tolerates a wide array of substituents on both coupling partners. nih.gov Nickel-catalyzed etherification of phenols and aryl halides has also been reported, sometimes employing photoredox catalysis. researchgate.net For instance, a Ni(II)-aryl complex under long-wave UV irradiation can catalyze the etherification of aryl halides with alcohols. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming diaryl ether bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org More recent developments have led to milder conditions, for example, using N,N-dimethylglycine as a ligand for the coupling of aryl iodides and aliphatic alcohols at 110 °C. organic-chemistry.org

Multistep Synthetic Sequences

Complex organic molecules often require multistep synthetic sequences to construct the target architecture. For benzonitrile derivatives, a notable strategy involves the transformation of pyridine N-oxides.

Conversion of Pyridine N-Oxides to Benzonitrile Derivatives

A novel three-step strategy allows for the conversion of pyridines into benzonitriles. researchgate.netbris.ac.uk This method begins with the N-oxidation of the starting pyridine. researchgate.netbris.ac.uk

The key step in this sequence is the photochemical deconstruction of the pyridine N-oxide in the presence of an amine co-reagent. researchgate.netbris.ac.uk This process generates a nitrile-containing butadiene intermediate. researchgate.netbris.ac.uk Subsequent formal Diels-Alder cycloaddition of this diene with alkynes or alkenes constructs the benzonitrile ring. researchgate.netbris.ac.uk This methodology provides a powerful tool for the synthesis of benzonitriles from readily available pyridine precursors and is particularly useful for late-stage functionalization in drug discovery. researchgate.netbris.ac.uk The photochemical step is believed to proceed through an excited state of the pyridine N-oxide. wur.nl Pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions, which is a key aspect of their reactivity. semanticscholar.orgresearchgate.netrsc.org

Below is a table summarizing the steps for the conversion of pyridines to benzonitriles:

StepDescriptionKey Reagents/ConditionsIntermediate/ProductReference
1N-oxidation of PyridineOxidizing agent (e.g., m-CPBA)Pyridine N-oxide researchgate.netbris.ac.uk
2Photochemical DeconstructionLight, Amine co-reagentNitrile-containing butadiene researchgate.netbris.ac.uk
3Cycloaddition/AromatizationAlkyne or alkeneBenzonitrile researchgate.netbris.ac.uk
Diels-Alder Cycloaddition for Benzonitrile Ring Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for forming cyclic compounds, can be employed to construct the benzonitrile ring. researchgate.netcerritos.edu This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile. cerritos.edu In the context of benzonitrile synthesis from pyridine precursors, a multi-step strategy can be utilized. This begins with the N-oxidation of a pyridine, followed by a photochemical deconstruction in the presence of an amine to yield a nitrile-containing butadiene. This butadiene derivative then acts as the diene in a subsequent Diels-Alder reaction with an alkyne or alkene to form the benzonitrile ring. researchgate.net

This method offers a modular approach, allowing for late-stage diversification of drug-like molecules. researchgate.net The reaction's efficiency is rooted in its concerted mechanism, where bonds are formed and broken in a single step, often leading to high stereospecificity. cerritos.edu The thermal conditions of the Diels-Alder reaction facilitate the formation of the six-membered ring that, after subsequent aromatization, yields the benzonitrile core. researchgate.netcerritos.edu

Preparation of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile from Pyridinone Precursors

A key intermediate in the synthesis of various metalloenzyme inhibitors is 4-((6-bromopyridin-3-yl)oxy)benzonitrile. google.com Its preparation from pyridinone precursors involves a two-step process: the synthesis of the pyridinone precursor itself, followed by a dehydrative bromination. google.com

Dehydrative Bromination with Phosphorus Oxybromide

The conversion of the pyridinone precursor, 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile, to its bromo-derivative is achieved through dehydrative bromination. google.com Phosphorus oxybromide (POBr₃) is a common reagent for this transformation. google.commanac-inc.co.jp POBr₃ is effective in substituting hydroxyl groups on aromatic and heterocyclic rings with bromine. manac-inc.co.jpmanac-inc.co.jp

The reaction is typically carried out by heating the pyridinone precursor with phosphorus oxybromide in a solvent like acetonitrile. google.com The reaction temperature can range from approximately 50 °C to 200 °C. google.com In a specific example, the reaction was conducted at 80 °C overnight. google.com The process involves the dropwise addition of the reaction mixture to ice-cold water to quench the reaction and precipitate the product. google.com The resulting solid, 4-((6-bromopyridin-3-yl)oxy)benzonitrile, can then be collected by vacuum filtration. google.com

Table 1: Reaction Conditions for Dehydrative Bromination

Parameter Value Reference
Reagent Phosphorus Oxybromide (POBr₃) google.com
Substrate 4-((6-Oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile google.com
Solvent Acetonitrile google.com
Temperature 80 °C google.com
Reaction Time Overnight google.com
Precursor Synthesis from Pyridine-2,5-diol and 4-Fluorobenzonitrile

The precursor, 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile, is synthesized from pyridine-2,5-diol and 4-fluorobenzonitrile. google.com This nucleophilic aromatic substitution reaction is facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). google.com

The reaction mixture is heated, typically to around 110 °C, to drive the reaction to completion. google.com After cooling, the product is isolated through a series of workup steps including quenching with water, extraction with an organic solvent like ethyl acetate, and purification by precipitation. google.com

Table 2: Synthesis of Pyridinone Precursor

Parameter Value Reference
Reactant 1 Pyridine-2,5-diol google.com
Reactant 2 4-Fluorobenzonitrile google.com
Base Potassium Carbonate (K₂CO₃) google.com
Solvent Dimethylformamide (DMF) google.com
Temperature 110 °C google.com

Process Development and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of benzonitrile derivatives necessitates careful consideration of process development and scalability. This involves optimizing reaction conditions, ensuring cost-effectiveness, and minimizing environmental impact. google.comgoogle.com

Industrial Process Research and Development for Benzonitrile Derivatives

Industrial production of benzonitriles often relies on processes like the ammoxidation of toluene. medcraveonline.com However, for more complex derivatives, multi-step syntheses are common. google.comgoogle.com A key challenge in industrial application is achieving high yields with economically viable reagents and processes. For instance, while some synthetic routes may be effective in the lab, the high cost or limited availability of certain reagents can render them unsuitable for large-scale production. google.com

Process optimization often involves exploring different solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing reaction times and energy consumption. google.comgoogle.com For example, the choice of solvent can significantly impact reaction rates and product isolation. google.com Furthermore, the development of robust purification methods is crucial for obtaining the desired product quality on an industrial scale. google.com

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org An ideal reaction has 100% atom economy, where all reactant atoms are found in the product. msd-life-science-foundation.or.jp

Improving atom economy involves designing synthetic routes that favor addition reactions over substitution or elimination reactions. msd-life-science-foundation.or.jp The use of catalytic reagents, which are used in small amounts and are not consumed in the reaction, is another key strategy for enhancing atom economy. primescholars.commsd-life-science-foundation.or.jp When evaluating the "greenness" of a synthetic process, atom economy is a critical metric, alongside other factors like energy consumption and the use of hazardous substances. primescholars.com

Chemical Reactivity and Transformations of 4 Pyridin 3 Yloxy Benzonitrile

Reactions at the Nitrile Moiety

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. nih.govgoogle.com This polarity dictates its reactivity, making it susceptible to attack by nucleophiles and reduction.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. nih.govgoogle.com A common example of this is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the nitrile carbon. The initial product is an imine salt, which upon acidic hydrolysis, is converted into a ketone. nih.gov This reaction is a valuable method for forming new carbon-carbon bonds.

Table 1: Nucleophilic Addition to Nitrile Group

Reaction Reagent Intermediate Final Product (after hydrolysis)

The nitrile group can be completely reduced to a primary amine. A powerful and common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). google.comnih.govnih.gov The reaction proceeds via two successive nucleophilic additions of hydride ions (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. nih.gov An aqueous workup then protonates the resulting dianion to yield the primary amine, (4-(pyridin-3-yloxy)phenyl)methanamine. google.comnih.gov This method is highly efficient for the synthesis of primary amines from nitriles. nih.gov Other methods for nitrile reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), although this may also affect the pyridine (B92270) ring under certain conditions. nih.govyoutube.com

Table 2: Reduction of Nitrile to Primary Amine

Reagent Product Reaction Conditions
1. LiAlH₄2. H₂O (4-(pyridin-3-yloxy)phenyl)methanamine Diethyl ether or THF solvent, followed by aqueous workup. nih.gov

Nitriles can be hydrolyzed to carboxylic acids in the presence of water under either acidic or basic conditions, typically requiring heat. rsc.orgacs.orgwordpress.com In both pathways, an amide, 4-(pyridin-3-yloxy)benzamide, is formed as a stable intermediate. wordpress.comliv.ac.uk

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid (HCl). The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating attack by water. The intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid, 4-(pyridin-3-yloxy)benzoic acid, and an ammonium (B1175870) salt. rsc.orgliv.ac.uk

Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. liv.ac.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 4-(pyridin-3-yloxy)benzoate) and ammonia (B1221849) gas. rsc.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. rsc.orgacs.org

Table 3: Hydrolysis of the Nitrile Group

Condition Reagents Intermediate Final Product
Acidic H₃O⁺ (e.g., HCl/H₂O), heat 4-(pyridin-3-yloxy)benzamide 4-(pyridin-3-yloxy)benzoic acid

Reactions at the Pyridine Ring

The pyridine ring, while aromatic, has different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom provides a site for oxidation and influences the ring's susceptibility to reduction.

The nitrogen atom in the pyridine ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids or other oxidizing agents. The resulting compound, 4-(4-cyanophenoxy)pyridine 1-oxide, has altered electronic properties which can be useful in subsequent reactions. Common reagents for the N-oxidation of pyridines include hydrogen peroxide in the presence of a catalyst, sodium perborate, or sodium percarbonate. The formation of N-oxides is a well-established reaction for pyridine and its derivatives. clockss.org

Table 4: Oxidation of the Pyridine Ring

Reaction Reagent Examples Product

The pyridine ring is more resistant to reduction than a simple alkene but can be hydrogenated under specific conditions to yield a piperidine (B6355638) ring. This typically requires high pressures of hydrogen gas and active metal catalysts like platinum, rhodium, or ruthenium. The reduction of pyridines can be challenging and may require forcing conditions due to the aromatic stability of the ring. clockss.org

In the case of 4-(Pyridin-3-yloxy)benzonitrile, the selective reduction of the pyridine ring without affecting the nitrile or the ether linkage presents a chemoselectivity challenge. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium catalyst, has been shown to reduce pyridinium (B92312) salts to piperidines under mild conditions. Another approach involves the use of samarium diiodide in the presence of water, which can reduce pyridine to piperidine at room temperature. clockss.org For 3-hydroxypyridines, a related substrate class, catalytic hydrogenation over platinum oxide has been successfully performed by first converting the hydroxyl group to an ester with an anhydride (B1165640) solvent, which stabilizes the enol form and facilitates reduction. google.com This suggests that activation of the pyridine ring may be necessary for efficient reduction.

Table 5: Potential Reduction Reactions of the Pyridine Ring

Reaction Type Reagent Examples Potential Product
Catalytic Hydrogenation H₂, PtO₂ or Rh/C (high pressure) 4-(Piperidin-3-yloxy)benzonitrile
Transfer Hydrogenation HCOOH/Et₃N, [Cp*RhCl₂]₂ (after quaternization) 4-(Piperidin-3-yloxy)benzonitrile

Electrophilic and Nucleophilic Substitution on Aromatic Rings

The presence of two distinct aromatic rings in this compound, one electron-deficient (pyridine) and one substituted with a deactivating group (benzonitrile), presents a complex landscape for substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. google.com Any electrophilic attack is most likely to occur at the C-3 position, which is the least deactivated position. mdpi.comgoogle.com However, the presence of the ether oxygen at the 3-position of the pyridine ring in this compound would further influence the regioselectivity of such reactions.

The benzonitrile (B105546) ring is also deactivated towards electrophilic attack due to the electron-withdrawing cyano group, which is a meta-director. Therefore, any electrophilic substitution on this ring would be expected to occur at the positions meta to the cyano group (C-3 and C-5). High-temperature vapor-phase halogenation of benzonitrile has been reported to yield polyhalogenated products. wikipedia.org

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. libretexts.orgamanote.com The presence of a good leaving group at these positions would facilitate such reactions.

The benzonitrile ring, being electron-poor due to the cyano group, can also undergo nucleophilic aromatic substitution, especially if activated by other electron-withdrawing groups or under forcing conditions. The cyano group itself is a potential site for nucleophilic attack, though this typically requires harsh conditions. The addition-elimination mechanism is a common pathway for SNAr reactions on activated aromatic rings. masterorganicchemistry.comacs.org

Reactions at the Ether Linkage

The diaryl ether linkage is a relatively stable bond, but it can undergo cleavage or rearrangement under specific conditions.

Cleavage Reactions

The cleavage of the C-O bond in diaryl ethers can be achieved through various methods, including treatment with strong acids like HBr or Lewis acids like BBr₃. Additionally, transition metal-catalyzed reactions have emerged as powerful tools for the cleavage of C-O bonds in aryl ethers.

Recent research has demonstrated the utility of nickel and rhodium catalysts in the cleavage of the C(aryl)-O bond in aryl 2-pyridyl ethers. nih.govacs.orgrsc.org While this compound has a 3-pyridyl ether linkage, these findings suggest that similar catalytic systems could potentially be adapted for the selective cleavage of its ether bond. For instance, nickel-catalyzed amination and cross-coupling with organozinc reagents have been successful for aryl 2-pyridyl ethers. acs.orgrsc.org Nickel-catalyzed reductive cleavage of aryl alkyl ethers has also been reported to proceed in the absence of an external reductant. nih.gov

Rearrangement Processes

Diaryl ethers can undergo intramolecular rearrangement reactions, with the Smiles rearrangement being a prominent example. libretexts.org This reaction typically involves an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces an activated aryl ring. umich.edunih.gov For a Smiles rearrangement to occur in this compound, a nucleophilic group would need to be present on one of the aromatic rings to attack the other, which would require prior functionalization of the molecule. The synthesis of diarylamines via a desulfinylative Smiles rearrangement highlights the potential for such transformations in related systems. umich.edu

Exploration of Chemo- and Regioselectivity in Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

In electrophilic substitutions , the challenge lies in controlling which of the two deactivated rings reacts and at which position. The relative deactivating effects of the pyridine nitrogen and the cyano group, as well as the influence of the ether oxygen, will determine the outcome.

In nucleophilic substitutions , the pyridine ring is generally more susceptible to attack than the benzonitrile ring. Regioselectivity on the pyridine ring would favor the C-2 and C-6 positions relative to the ether linkage.

In cross-coupling reactions , the different electronic properties of the C-X bonds (where X is a leaving group) on each ring could be exploited to achieve chemoselective functionalization. For instance, in Suzuki or other palladium-catalyzed cross-coupling reactions, the reactivity of a halide substituent would be influenced by its position on either the pyridine or the benzonitrile ring. The selective halogenation of pyridines at the 3-position via Zincke imine intermediates offers a potential route to introduce a handle for such cross-coupling reactions. chemrxiv.org

The table below summarizes the expected reactivity and regioselectivity for various transformations of this compound based on general principles and studies on related compounds.

Reaction TypeAromatic RingExpected ReactivityProbable Position of AttackInfluencing Factors
Electrophilic Substitution PyridineDeactivatedC-2, C-4, C-6Electron-withdrawing nitrogen, directing effect of ether oxygen
BenzonitrileDeactivatedC-3, C-5 (meta to CN)Electron-withdrawing cyano group
Nucleophilic Substitution PyridineActivatedC-2, C-6Electron-deficient ring, stabilization of Meisenheimer intermediate
BenzonitrileLess ActivatedOrtho/para to activating groups (if present)Electron-withdrawing cyano group
Ether Cleavage Ether LinkageRequires specific reagents/catalystsC(aryl)-O or C(pyridyl)-ONature of catalyst, reaction conditions
Rearrangement Whole MoleculeRequires specific functionalitiesIntramolecular SNArPresence of a nucleophilic group and an activated aryl ring

Computational Chemistry and Theoretical Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is paramount in determining its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity and susceptibility to electronic transitions. For related benzonitrile (B105546) compounds, this energy gap is a key parameter in understanding their electronic and optical properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In 4-(Pyridin-3-yloxy)benzonitrile, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the ether linkage are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. The nitrile group, with its electronegative nitrogen atom, would also present a significant region of negative potential.

PropertyBenzonitrile (Reference)
Dipole Moment (µ) 4.5152 D documentsdelivered.com

This table presents the experimental dipole moment for the related compound benzonitrile as a reference.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopy

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational frequencies of molecules with high accuracy.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional in DFT that combines the strengths of both Hartree-Fock theory and DFT. This functional is often used in conjunction with various basis sets, such as 6-31G** or 6-311++G(d,p), which define the set of mathematical functions used to describe the atomic orbitals. For molecules like this compound, geometry optimization using B3LYP would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Vibrational Spectroscopy Prediction (FT-IR, FT-Raman)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, is instrumental in assigning the vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. Such calculations can predict the frequencies and intensities of fundamental vibrations, aiding in the detailed interpretation of the experimental data.

For instance, a comparative study on substituted benzonitriles, such as 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile, utilized DFT calculations with various basis sets (6-31G, 6-311++G , and cc-pVDZ) to analyze their vibrational spectra. nih.gov The theoretical wavenumbers obtained from these calculations showed good agreement with the experimental FT-IR and FT-Raman data. nih.gov This approach allows for a precise assignment of vibrational modes, including the characteristic C≡N stretching, C-H vibrations, and the skeletal vibrations of the aromatic rings. nih.gov For this compound, similar calculations would be expected to predict the vibrational frequencies associated with its constituent parts.

Table 1: Illustrative Predicted Vibrational Frequencies for Benzonitrile Derivatives (cm⁻¹)

Vibrational Mode 4-acetyl benzonitrile (Predicted) 4-formyl benzonitrile (Predicted) 4-hydroxy benzonitrile (Predicted)
C≡N stretch 2235 2234 2232
C=O stretch 1690 1705 -
O-H stretch - - 3580
Aromatic C-H stretch 3050-3100 3050-3100 3050-3100

Note: This table is illustrative and based on data for related benzonitrile compounds to demonstrate the type of information obtained from DFT calculations. nih.gov

Electronic Absorption Spectroscopy Prediction (UV-Vis, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths observed experimentally.

Studies on compounds with similar electronic systems, such as 2-arylamino-1,4-benzoquinone derivatives, have employed TD-DFT to understand their electronic properties and redox behavior. researchgate.net For this compound, TD-DFT calculations could predict the λmax values corresponding to π-π* and n-π* transitions within the pyridyl and benzonitrile rings. These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental spectra.

Table 2: Example of Predicted Electronic Transitions for a Related Compound

Transition Wavelength (nm) Oscillator Strength
HOMO -> LUMO 350 0.25
HOMO-1 -> LUMO 290 0.15
HOMO -> LUMO+1 260 0.30

Note: This table is a hypothetical representation to illustrate the output of TD-DFT calculations.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a valuable tool for structure elucidation. These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm the molecular structure.

For complex organic molecules, such as pyrrolo[1,2-b] acs.orgiucr.orgnih.govtriazines, DFT calculations have been successfully used to analyze their NMR spectra. nih.gov In the case of this compound, theoretical chemical shifts would be calculated for each unique hydrogen and carbon atom in the molecule. The predicted shifts are often linearly correlated with experimental values to correct for systematic errors arising from the chosen computational level and solvent effects.

Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Heterocyclic Compound

Carbon Atom Experimental δ (ppm) Predicted δ (ppm)
C2 154.13 155.2
C3 138.91 139.5
C6 147.45 148.1
C7 98.96 99.8

Note: This table is illustrative, with data adapted from a study on a different heterocyclic system to demonstrate the method's application. nih.gov

Intermolecular Interactions and Supramolecular Properties

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Computational tools are essential for quantifying these interactions and understanding the resulting supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping properties like d_norm (normalized contact distance) onto the surface, close intermolecular contacts can be identified.

Table 4: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine Derivative

Interaction Type Contribution (%)
H···H 43.6
C···H/H···C 15.6
O···H/H···O 14.9
N···H/H···N 11.2

Note: This data is from a study on ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-styryl]pyridin-2-yl}sulfanyl)acetate and serves as an example of the insights gained from Hirshfeld analysis. iucr.org

Interaction Energy Calculations for Supramolecular Assemblies

To gain a deeper, quantitative understanding of the forces driving supramolecular assembly, interaction energy calculations can be performed. These calculations, often using high-level DFT with corrections for dispersion (DFT-D), can determine the binding energies of molecular pairs or clusters extracted from the crystal structure. This allows for the ranking of different interaction motifs, such as hydrogen bonds and π-stacking, in terms of their energetic contribution to the stability of the crystal lattice. While specific interaction energy calculations for this compound are not available, this method is a standard approach in computational crystallography.

Void Analysis in Crystal Structures for Mechanical Response

Void analysis in crystal structures involves calculating the empty spaces within the crystal lattice that are not occupied by the molecules. This analysis is crucial for understanding a material's potential for guest inclusion, porosity, and its mechanical properties, such as compressibility and elasticity. The size, shape, and distribution of these voids can be computed from the crystallographic information file (CIF). For a molecule like this compound, understanding the void space could provide insights into its packing efficiency and potential for polymorphism.

Reactivity Descriptors and Reaction Mechanism Studies

The reactivity of a molecule is a cornerstone of its chemical character, dictating its interactions and potential transformations. Computational chemistry provides a suite of tools to dissect this reactivity, from global parameters that describe the molecule as a whole to detailed maps of reaction pathways.

Global Reactivity Parameters (e.g., Hardness, Softness)

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. orientjchem.org These parameters include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). chemrxiv.org They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule, which is generally more stable and less reactive. youtube.com

Chemical Softness (S): The reciprocal of hardness, softness indicates the ease of modifying the electron cloud. Soft molecules are typically more polarizable and reactive.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophilic character.

Illustrative Global Reactivity Parameters (for a Pyrogallol-based complex)

ParameterValue (a.u.)
Chemical Potential (μ)-0.15
Chemical Hardness (η)0.08
Global Electrophilicity (ω)0.14

This table is for illustrative purposes and does not represent data for this compound.

Potential Energy Surface (PES) Mapping for Key Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. rug.nl By exploring the PES, chemists can identify stable molecules (at energy minima), transition states (at saddle points), and the pathways that connect them, thereby elucidating reaction mechanisms. researchgate.netchemrxiv.org

For a molecule like this compound, PES mapping could be employed to study various reactions, such as its synthesis from 4-hydroxybenzonitrile (B152051) and 3-bromopyridine (B30812) or its potential metabolic transformations. ontosight.ai The process involves calculating the energy of the system at numerous points along a reaction coordinate, which represents the progress of the reaction.

The construction of a full-dimensional and accurate PES is a computationally intensive task. chemrxiv.orgrsc.org Modern approaches often utilize high-level ab initio methods, such as coupled-cluster theory, to obtain accurate energies for a set of molecular geometries. chemrxiv.org These data points are then used to fit an analytical function or train a neural network to represent the entire surface. rug.nl The resulting PES can then be used to run dynamics simulations, providing a deeper understanding of the reaction rates and mechanisms. chemrxiv.org

Solvation Effects in Computational Models

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models account for these effects through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. youtube.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. While computationally efficient, implicit models may not capture specific interactions like hydrogen bonding.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for a more detailed and accurate description of solute-solvent interactions, including hydrogen bonds and other specific forces. rsc.org However, the computational cost of explicit models is significantly higher due to the increased number of atoms.

A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational feasibility. rsc.org For this compound, understanding its behavior in different solvents, particularly in biological contexts, would necessitate the use of such advanced solvation models to accurately predict its properties and reactivity.

Crystallographic Studies and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. While comprehensive public data for 4-(Pyridin-3-yloxy)benzonitrile is limited, analysis of related structures and general principles of organic crystallography allow for a detailed discussion of the expected findings from such a study.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational data obtained from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and the dimensions of the unit cell. This information defines the symmetry and the basic repeating unit of the crystal lattice. At present, specific experimentally determined crystallographic data for this compound is not widely available in public crystallographic databases. However, based on the molecular structure, it is anticipated that the compound would crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic.

For illustrative purposes, a hypothetical data table is presented below, outlining the kind of parameters that would be determined.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Identification of Hydrogen Bonding Networks and Other Intermolecular Contacts

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be dominated by weaker intermolecular interactions. These include C-H···N and C-H···O hydrogen bonds, where the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage act as acceptors. Furthermore, π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing. The nitrile group can also participate in dipole-dipole interactions and weak C-H···N contacts. The identification and analysis of these non-covalent interactions are crucial for understanding the stability and physical properties of the crystal.

Polymorphism and Crystal Engineering

Influence of Crystallization Conditions on Solid-State Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. The specific polymorph obtained is often dependent on the crystallization conditions, including the choice of solvent, temperature, and rate of crystallization. For this compound, varying these conditions could lead to different packing arrangements and intermolecular interactions, resulting in the formation of distinct polymorphs. Systematic studies are required to explore the polymorphic landscape of this compound.

Design Principles for Desired Crystal Packing

Crystal engineering provides a framework for the rational design of crystalline materials with specific structures and properties. For this compound, crystal engineering strategies could be employed to control the solid-state architecture. This can be achieved by introducing specific functional groups to promote desired intermolecular interactions or by co-crystallization with other molecules (coformers) that can act as templates or complementary partners in building a supramolecular assembly. The understanding of the interplay of weak hydrogen bonds and π-π stacking interactions is fundamental to the successful design of novel crystalline forms of this compound with tailored properties.

Supramolecular Architecture in the Solid State

The supramolecular arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the interplay between its pyridine ring, nitrile group, and ether linkage would be expected to govern its crystal packing.

Self-Assembly Patterns Guided by Halogen Bonding

Halogen bonding is a highly directional interaction that has been extensively utilized in crystal engineering. It involves a halogen atom acting as an electrophilic species. In the context of this compound, studies involving its halogenated derivatives would be necessary to explore this phenomenon. For instance, the introduction of a bromine or iodine atom onto the pyridine or benzene (B151609) ring could facilitate the formation of halogen bonds. However, no such studies on halogenated derivatives of this compound, which would provide insight into its capacity for halogen-bond-driven self-assembly, have been reported.

Role of Pyridine and Nitrile Moieties in Directing Intermolecular Interactions

The pyridine and nitrile functional groups are well-known participants in directing intermolecular interactions within crystal structures. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking interactions. Similarly, the nitrile group is a competent hydrogen bond acceptor and can participate in dipole-dipole interactions.

Formation of Discrete Assemblies versus Extended Networks

The balance of intermolecular forces determines whether a molecule will form discrete, finite assemblies (e.g., dimers, trimers) or extended, infinite networks (e.g., chains, sheets, frameworks) in the solid state. The flexible ether linkage in this compound could allow for various conformational possibilities, which in turn would influence the dimensionality of the resulting supramolecular architecture. A detailed crystallographic analysis would be required to determine whether this compound favors the formation of discrete clusters or extended polymeric structures.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and quality control. A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), corresponding to the various lattice planes within the crystal structure.

A search of the scientific literature and diffraction data repositories did not yield any published PXRD patterns for this compound. The acquisition of such data would be a crucial first step in the solid-state characterization of bulk samples of this compound.

Applications in Advanced Materials Science

Precursors for Polymer and Nanomaterial Synthesis

The compound serves as a monomer or structural unit in the synthesis of highly ordered and functional polymers, particularly Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with a structure defined by strong covalent bonds, offering high thermal stability and a large surface area.

The pyridine (B92270) and nitrile functionalities of 4-(Pyridin-3-yloxy)benzonitrile and its derivatives allow for their integration into polymer backbones through various chemical reactions. The nitrogen atom in the pyridine ring can act as a coordination site or a basic catalyst, while the nitrile group can undergo reactions like trimerization to form triazine rings, creating highly cross-linked and stable network polymers.

A key application is in the construction of pyridine-based COFs. These materials are synthesized via condensation reactions, for instance, between pyridine-containing monomers and aldehydes, to form crystalline, porous structures. nih.gov The inclusion of the pyridine unit within the COF backbone provides abundant active sites that can interact with other molecules, making them suitable for applications like adsorption. nih.gov For example, a pyridine-based two-dimensional COF has demonstrated a remarkable capacity for removing dyes like rhodamine B from water, with its performance being significantly superior to a similar, non-crystalline (amorphous) polymer, highlighting the importance of the ordered framework. nih.gov

The ability of this compound to form well-defined nanostructures is primarily demonstrated in the context of COFs. These frameworks are designed with nano-sized pores and ordered, layered structures. rsc.org The synthesis process allows for precise control over the pore size and geometry by choosing appropriate monomers. researchgate.net

Pyrene-based COFs, which share structural similarities with systems that could incorporate our title compound, exhibit enhanced interlayer π-π interactions that promote charge separation and migration, crucial for photoelectrical properties. nih.gov Research on pyridine-based COFs has shown they can be developed as anode materials for lithium-ion batteries. The layered 2D structure provides space for the intercalation of lithium ions, while the nitrogen and oxygen atoms within the framework offer abundant sites for lithium adsorption, leading to high specific capacity. rsc.org

Table 1: Comparative Adsorption Capacity for Rhodamine B

MaterialMaximum Adsorption Capacity (mg g⁻¹)Key Structural FeatureSource
TAPP-DBTA-COF (Pyridine-based)1254Crystalline, porous framework nih.gov
TAPP-DBTA-COP (Amorphous polymer)Lower than COFNon-crystalline, amorphous structure nih.gov

Electronic and Optoelectronic Applications

The electronic properties derived from the conjugated aromatic system of this compound make it a candidate for use in organic electronic devices.

Table 2: Performance Data for Selected OLED Devices Using Pyridine-Containing Materials

Device/DopantMaximum EQE (%)CIE Coordinates (x, y)Emission ColorSource
Device with Cz-1 Dopant--Sky-blue researchgate.net
Device with B3 Dopant21.93(0.144, 0.157)Blue researchgate.net
Device with another referenced compound1.1(0.16, 0.08)Deep-blue researchgate.net

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage (standard for color spaces).

A fascinating photophysical phenomenon observed in derivatives of this compound class is Aggregation-Induced Emission (AIE). nih.gov AIE-active molecules, or "AIEgens," are typically non-emissive when dissolved in a solution but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govchemrxiv.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect seen in many traditional dyes. The mechanism behind AIE is often the restriction of intramolecular motion (RIM), such as vibrations and rotations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to intense light emission. chemrxiv.org

Pyridine-containing molecules have been specifically engineered to exhibit AIE. For example, organoboron complexes incorporating pyridyl-enamido ligands are weakly fluorescent in common organic solvents but emit strongly in their solid or aggregated states. rsc.org Similarly, pyridine-containing polyenes have been developed that are non-luminescent in solution but become emissive as nanoparticle suspensions, a property utilized for creating fluorescent chemosensors for metal ions. google.com The unique structure of this compound, with its rotatable ether linkage, makes it a prime candidate for derivatization into novel AIEgens for applications in sensors, bio-imaging, and solid-state lighting.

Liquid Crystalline Systems

The rigid, rod-like shape of this compound is a fundamental prerequisite for forming liquid crystal (LC) phases. Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, and their ability to be manipulated by electric fields is the basis for modern display technology.

The introduction of a terminal polar group, such as the nitrile group in this compound, is a common strategy in designing liquid crystalline materials. This group enhances the dipole moment and intermolecular interactions, which helps in the formation and stabilization of mesophases (the phases between solid and liquid).

Research on structurally similar compounds demonstrates this principle effectively. For instance, a series of Schiff base compounds with a terminal benzyloxy group (structurally related to the pyridin-yloxy group) and a variable alkyloxy chain on the other end exhibit a stable smectic A (SmA) mesophase, where molecules are arranged in layers. mdpi.com Similarly, studies on benzonitrile-based trimeric liquid crystals have led to materials that show a nematic phase over a wide temperature range, even at room temperature. researchgate.net The nematic phase, where molecules have long-range orientational order but no positional order, is the most commonly used phase in display applications. The stability of the mesophase in such systems is highly dependent on the polarity and polarizability of the molecular core. nih.gov By modifying the structure of this compound, for example by adding flexible alkyl chains, it is possible to synthesize new materials exhibiting various mesophases with specific transition temperatures for use in displays, sensors, and other optical technologies.

Table 3: Mesophase Behavior of Structurally Related Liquid Crystals

Compound TypeObserved Mesophase(s)Key Structural FeatureSource
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilineSmectic A (SmA)Terminal benzyloxy and alkyloxy chains mdpi.com
4-substituted phenyl methineazo-azomethine phenyl 4-alkoxybenzoatesNematic (N), SmecticThree-ring core with various polar terminal groups nih.gov
2,3,4-Trihydroxy benzonitrile-based trimersNematic (N)Trimeric structure with terminal cyanobiphenyl units researchgate.net

Other Advanced Material Applications

The potential of this compound as a functional material for optical applications has not been explored in the available scientific literature. Functional optical materials often possess specific properties such as non-linear optical (NLO) activity, photochromism, or specific fluorescence characteristics. While the combination of an electron-donating ether linkage and an electron-withdrawing nitrile group can in principle lead to interesting optical properties, no studies have been conducted to measure or characterize these properties for this compound.

There are no published research articles or patents that report the use of this compound as a dye for solar cells. Dye-sensitized solar cells (DSSCs) utilize sensitizer (B1316253) dyes that absorb light and inject electrons into a semiconductor. The design of these dyes is a complex field, often requiring specific electronic and structural features to ensure efficient light harvesting and charge transfer. The suitability of this compound for this purpose has not been investigated, and therefore, no data on its performance in solar cells is available.

Coordination Chemistry and Metal Complexes

Ligand Design and Coordination Modes of Pyridinyloxybenzonitriles

The structural framework of 4-(Pyridin-3-yloxy)benzonitrile, featuring a semi-rigid ether linkage between a pyridine (B92270) and a benzonitrile (B105546) moiety, predisposes it to specific coordination behaviors. Its design is not conducive to chelation but is ideal for forming bridges between metal centers, a critical feature for constructing coordination polymers.

The two nitrogen atoms in this compound exhibit distinct electronic characteristics that govern their interaction with metal ions.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a strong σ-donor, functioning as a classic Lewis base. rsc.org It readily coordinates to a wide range of transition metals. The strength of this bond is a primary driver in the formation of metal complexes. rsc.org

Nitrile Nitrogen: In contrast, the nitrile group is a significantly weaker ligand. ua.ac.be It coordinates to metal centers through the nitrogen lone pair. ua.ac.be While it is primarily a σ-donor, a small degree of π-back-donation from the metal's d-orbitals into the π* orbitals of the nitrile group can occur, though this effect is often minimal. ua.ac.be Coordination through the nitrile nitrogen typically leads to an increase in the C≡N stretching frequency in infrared spectra, which indicates a strengthening of the triple bond due to the dominance of σ-donation. ua.ac.be

Ligand Donor SiteTypical M-N Bond Length (Å)Coordination Properties
Pyridine Nitrogen2.0 - 2.3Strong σ-donor, Lewis base
Nitrile Nitrogen2.1 - 2.5Weak σ-donor, weak π-acceptor, often labile

This table presents typical bond length ranges based on common transition metal complexes.

Due to the significant distance and the semi-rigid nature of the ether and phenyl spacers separating the pyridine and nitrile nitrogen atoms, intramolecular chelation to a single metal center is sterically unfeasible. Instead, the ligand is perfectly suited to act as a bridging linker, connecting two distinct metal ions. This monodentate coordination at each end is the fundamental basis for the formation of extended structures like coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The "bent" geometry of the ligand, arising from the 3-position substitution on the pyridine ring, can lead to the formation of interesting helical or zigzag polymer chains. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward solution-based methods, while the resulting structures are highly dependent on the choice of metal, counter-ion, and reaction conditions.

Complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or perchlorates, in suitable solvents like ethanol, methanol, or acetonitrile. nih.gov The reaction is often carried out at room temperature or with gentle heating. In many cases, the resulting metal complexes are crystalline solids that precipitate from the reaction mixture. The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar) are dictated by the electronic configuration and size of the metal. nih.govcore.ac.uk

The ability of this compound to bridge metal centers is the key to forming one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.gov The self-assembly process is guided by the coordination algorithm of the metal ion and the geometric vectors of the ligand. semanticscholar.orgnih.gov

1D Chains: The simplest polymeric structure involves the ligand linking metal ions in a linear or zigzag fashion.

2D Layers: More complex 2D sheet-like structures can form if the metal ion has multiple coordination sites available for bridging ligands. nih.govresearchgate.net

3D Frameworks (MOFs): The formation of 3D MOFs requires metal centers or secondary building units (SBUs) that can connect to the ligand in multiple directions, leading to a porous or interpenetrated framework. nih.gov

Hydrothermal or solvothermal synthesis methods, where reactions are carried out in a sealed vessel at elevated temperatures and pressures, are often employed to promote the growth of high-quality crystals of these extended networks. nih.gov

The final structure of a coordination polymer is not solely determined by the ligand but is a result of a delicate interplay between the metal ion, the ligand, and the counter-anions present in the system. rsc.orgnih.gov

Metal Center: Different metal ions have distinct preferences for coordination numbers and geometries (e.g., Cu(II) is subject to Jahn-Teller distortions, often leading to square planar or distorted octahedral geometries, whereas Zn(II) commonly adopts a tetrahedral or octahedral geometry). This directly influences the topology of the resulting polymer. nih.govnih.gov

Anions: Counter-anions can play a crucial role. Small, coordinating anions like Cl⁻ or NO₃⁻ may occupy a coordination site on the metal, limiting the extension of the polymer network or influencing its geometry. rsc.org In contrast, large, non-coordinating anions like ClO₄⁻ or PF₆⁻ typically remain as charge-balancing species in the crystal lattice, allowing the pyridinyloxybenzonitrile ligand to fully dictate the network's structure. rsc.org

Metal IonTypical GeometryResulting Polymer Dimensionality (with analogous bridging ligands)Reference Topology (Example)
Mn(II)Octahedral2D Layersql
Co(II)Octahedral2D Layerhcb
Ni(II)Octahedral2D Layerhcb
Cu(II)Distorted Octahedral/Square Pyramidal3D Frameworktfk

This table illustrates how the choice of metal ion can influence the structure of coordination polymers using 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, a structurally related bridging ligand, as an example. nih.gov

Catalytic Applications of Metal Complexes

There is currently no available research detailing the investigation of homogeneous catalysis using metal complexes of this compound. The scientific community has not published studies that explore the synthesis of discrete molecular complexes with this ligand and their subsequent application as soluble catalysts in organic reactions. Consequently, there is no data on reaction yields, selectivity, turnover numbers, or mechanistic studies for such systems.

Similarly, the exploration of this compound in the field of heterogeneous catalysis is also an uncharted area. There are no published reports on the use of this compound as a building block for metal-organic frameworks (MOFs), coordination polymers, or as a ligand supported on solid materials for catalytic purposes. As a result, information regarding the performance of such heterogeneous catalysts, including their efficacy, stability, and reusability in any catalytic process, is not available.

Conclusion and Future Research Directions

Current Research Gaps and Challenges

The continued exploration of 4-(pyridin-3-yloxy)benzonitrile and its derivatives is not without its challenges. Addressing the existing gaps in its synthesis and understanding its fundamental properties is crucial for unlocking its full potential.

Developing More Sustainable and Efficient Synthetic Routes

The conventional synthesis of this compound typically involves the Ullmann condensation or related cross-coupling reactions between 3-halopyridine and 4-hydroxybenzonitrile (B152051). ontosight.ai While effective, these methods often necessitate harsh reaction conditions, the use of metal catalysts that can be difficult to remove from the final product, and the generation of stoichiometric amounts of waste.

A significant research gap exists in the development of greener and more efficient synthetic protocols. This includes the exploration of catalyst-free methods, the use of more environmentally benign solvents, and the development of processes that operate at lower temperatures and with higher atom economy. Furthermore, strategies that allow for the late-stage functionalization of the pyridine (B92270) or benzonitrile (B105546) rings from readily available starting materials would offer greater synthetic flexibility and access to a wider range of derivatives for structure-activity relationship studies.

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A comprehensive understanding of how the molecular structure of this compound dictates its physicochemical and biological properties is still in its nascent stages. While computational methods can predict properties such as lipophilicity (XlogP) and polar surface area, a deeper, experimentally validated understanding is required. uni.lu

The integration of computational modeling, such as density functional theory (DFT) calculations, with experimental techniques like X-ray crystallography, NMR spectroscopy, and various photophysical measurements, presents a powerful approach. Such integrated studies could elucidate the conformational preferences of the molecule, the nature of its frontier molecular orbitals, and the influence of substituents on its electronic and steric properties. This knowledge is paramount for the rational design of new derivatives with tailored characteristics for specific applications, be it enhanced biological activity or optimized performance in electronic materials.

Prospective Avenues for Innovation

The unique structural features of this compound open up numerous avenues for innovation in various scientific disciplines.

Exploration of Novel Reactions and Transformations

The reactivity of the pyridine and benzonitrile moieties in this compound offers fertile ground for exploring novel chemical transformations. The pyridine nitrogen can be quaternized or oxidized to modulate the electronic properties of the ring system. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.

Furthermore, modern synthetic methodologies, such as C-H activation, could enable the direct functionalization of the aromatic rings, providing access to a diverse library of derivatives that would be challenging to synthesize via traditional methods. researchgate.netresearchgate.net The development of regioselective functionalization strategies would be particularly valuable for fine-tuning the molecule's properties.

Integration into Multifunctional Materials Systems

The combination of a polar nitrile group and a coordinating pyridine ring makes this compound an attractive building block for multifunctional materials. The nitrile group is a common feature in molecules with interesting photophysical properties, including fluorescence. researchgate.net The pyridine unit can act as a hydrogen bond acceptor or a ligand for metal ions, enabling the construction of self-assembled systems and coordination polymers.

Future research could focus on incorporating this scaffold into liquid crystals, organic light-emitting diodes (OLEDs), or chemosensors. By strategically modifying the core structure, it may be possible to create materials that respond to external stimuli such as light, heat, or the presence of specific analytes.

Design of Next-Generation Coordination Compounds and Supramolecular Assemblies

The pyridyl nitrogen atom of this compound is a prime coordination site for a wide range of metal ions. This allows for the design and synthesis of novel coordination compounds with potentially interesting catalytic, magnetic, or photoluminescent properties. The linear, somewhat rigid nature of the ligand can be exploited to construct discrete metallosupramolecular architectures, such as cages or macrocycles, or extended coordination polymers with specific topologies.

The principles of crystal engineering can be applied to direct the self-assembly of this compound and its derivatives into well-defined solid-state structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov This could lead to the development of new crystalline materials with tailored properties, such as porous materials for gas storage or separation, or cocrystals with modified pharmaceutical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Pyridin-3-yloxy)benzonitrile, and what experimental parameters influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, where a pyridinyloxy group is introduced at the para position of benzonitrile. Key parameters include:

  • Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) .
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
    • Validation : Confirm purity via HPLC and characterize intermediates using 1^1H/13^{13}C NMR to track regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 7.5–8.5 ppm for pyridinyl protons) and 13^{13}C NMR (distinct nitrile carbon at ~115 ppm) .
  • X-ray crystallography : Resolves steric effects or non-covalent interactions (e.g., π-stacking in solid state) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ = 223.0874) .

Q. What are the primary research applications of this compound in material science or medicinal chemistry?

  • Applications :

  • OLEDs : Acts as an electron-transport layer due to its planar structure and high electron affinity; derivatives show enhanced electroluminescence in non-doped devices .
  • Drug discovery : Serves as a precursor for nicotinic acetylcholine receptor ligands (e.g., TC2242) with potential neuropharmacological activity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric hindrance : The pyridinyloxy group directs coupling to meta/para positions; bulky substituents reduce reactivity .
  • Electronic effects : Electron-withdrawing nitrile group enhances electrophilicity, facilitating nucleophilic attack. Computational studies (DFT) predict charge distribution and regioselectivity .
    • Experimental validation : Use substituent-tuning (e.g., halogenation) to probe electronic effects, monitored via in-situ IR spectroscopy .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound derivatives?

  • Contradiction Analysis :

  • Solubility discrepancies : Test under controlled conditions (e.g., DMSO vs. THF) and quantify via UV-Vis spectroscopy .
  • Stability issues : Perform accelerated degradation studies (40–60°C, high humidity) with LC-MS to identify decomposition pathways .
    • Mitigation : Stabilize derivatives via co-crystallization or formulation with cyclodextrins .

Q. What strategies optimize the photophysical properties of this compound for optoelectronic applications?

  • Methodology :

  • Substituent engineering : Introduce electron-donating groups (e.g., methoxy) to redshift emission wavelengths .
  • Co-deposition : Blend with hole-transport materials (e.g., TCTA) to balance charge injection in OLEDs .
  • Time-resolved fluorescence : Measure excited-state lifetimes to assess charge-transfer efficiency .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Docking simulations : Model interactions with receptor binding pockets (e.g., α4β2 nicotinic receptors) using AutoDock .
  • SAR studies : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) and assay binding affinity via radioligand displacement .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight223.24 g/mol
Melting Point92.5–94.5°C (derivatives)
1^1H NMR (Pyridinyl H)δ 8.2–8.6 ppm (multiplet)
OLED Efficiency (EQE)8.2% (non-doped device)
Calculated LogP2.1 (Predicted via ACD/Labs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.